Molecular Weight and Formula Differentiation for Solubility and Permeability Optimization
CAS 851807-36-8 possesses a molecular weight of 311.4 g/mol (C17H17N3OS), which is the lowest among its closest 1-acyl analogs within the series. This places it nearest to the center of the Lipinski 'Rule of Five' optimal range for oral drug-likeness (MW ≤ 500) and below the mean MW of the comparator set. Lower molecular weight within a congeneric series is generally associated with improved passive membrane permeability and aqueous solubility . The p-tolyl substituent contributes only 15 Da beyond the core scaffold, versus 79 Da for the 4-bromophenyl analog (376.3 g/mol, CAS 851807-64-2) and 44 Da for the 4-isopropoxyphenyl analog (355.5 g/mol, CAS 851807-45-9). However, no experimental solubility or permeability data have been identified for these compounds, limiting this to a computed-property-level comparison.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 311.4 (C17H17N3OS) |
| Comparator Or Baseline | 4-Bromophenyl analog: 376.3 (C16H14BrN3OS, CAS 851807-64-2); 4-Isopropoxyphenyl analog: 355.5 (C19H21N3O2S, CAS 851807-45-9); 9H-Xanthen-9-yl analog: 401.5 (C23H19N3O2S, CAS 851807-94-8) |
| Quantified Difference | Target compound is 17.3% lighter than 4-bromophenyl analog, 12.4% lighter than 4-isopropoxyphenyl analog, and 22.4% lighter than xanthenyl analog |
| Conditions | Computed molecular weights based on molecular formula (PubChem/Chemsrc, 2026) |
Why This Matters
Lower molecular weight within this scaffold series may translate to superior solubility and permeability profiles, critical parameters for both in vitro assay performance and potential in vivo development, though experimental verification is absent.
